5,5-Dimethylmorpholine-2-carboxylic acid

Catalog No.
S14078802
CAS No.
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethylmorpholine-2-carboxylic acid

Product Name

5,5-Dimethylmorpholine-2-carboxylic acid

IUPAC Name

5,5-dimethylmorpholine-2-carboxylic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-7(2)4-11-5(3-8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

MOPJMKPQANCZCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C(=O)O)C

5,5-Dimethylmorpholine-2-carboxylic acid is an organic compound characterized by a morpholine ring with two methyl groups at the 5-position and a carboxylic acid functional group at the 2-position. Its chemical structure can be represented as follows:

C7H13NO2\text{C}_7\text{H}_{13}\text{N}\text{O}_2

This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The morpholine structure contributes to its unique properties, making it a subject of interest in both academic and industrial research.

  • Oxidation: The compound can be oxidized to yield corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The carboxylic acid group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydrochloride group can be substituted with other functional groups under specific conditions, often requiring catalysts or particular solvents for efficient reactions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that 5,5-Dimethylmorpholine-2-carboxylic acid exhibits potential biological activities. It has been investigated for its interactions with various biomolecules, suggesting possible therapeutic applications. Notably, compounds with similar morpholine structures have shown efficacy in modulating central nervous system receptors and other biological targets .

The exact mechanisms of action are still being explored, but initial studies suggest that it may influence enzyme activity and receptor interactions, which could lead to anti-inflammatory and antimicrobial effects.

The synthesis of 5,5-Dimethylmorpholine-2-carboxylic acid typically involves the reaction of 5,5-dimethylmorpholine with chloroacetic acid in an aqueous medium. A base such as sodium hydroxide is often added to facilitate the formation of the carboxylic acid group. This process can be scaled up for industrial production, ensuring high yield and purity through optimized reaction conditions and purification methods like crystallization.

This compound has several applications across different domains:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in drug discovery related to central nervous system disorders.
  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Explored for its utility in developing new materials due to its unique structural features .

Studies focusing on the interactions of 5,5-Dimethylmorpholine-2-carboxylic acid with biological targets are ongoing. These investigations aim to elucidate how this compound binds to enzymes and receptors, potentially altering their activity and leading to various biochemical effects. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 5,5-Dimethylmorpholine-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameKey FeaturesUniqueness
5-Methylmorpholine-2-carboxylic acidContains a methyl group at the 5-positionLess sterically hindered compared to 5,5-Dimethylmorpholine-2-carboxylic acid
4-Prop-2-enoylmorpholine-2-carboxylic acidContains a prop-2-enoyl groupMore reactive due to the presence of the enoyl group
Ethyl 5,5-dimethylmorpholine-2-carboxylateAn ester derivativeExhibits different solubility and reactivity characteristics compared to the carboxylic acid
N,N-DimethylmorpholineLacks carboxylic functionalityPrimarily used as a solvent or reagent rather than having direct biological applications

The distinct combination of structural elements in 5,5-Dimethylmorpholine-2-carboxylic acid contributes to its unique reactivity and potential applications, setting it apart from these similar compounds .

Innovative Synthetic Routes for Stereochemical Control

The stereochemical control of 5,5-dimethylmorpholine-2-carboxylic acid hinges on precise manipulation of its morpholine ring and carboxylic acid substituent. A prominent method involves cyclocondensation reactions between diglycolic anhydrides and arylideneamines, which enable the formation of trans- and cis-3,4-disubstituted morpholinones. For instance, diglycolic anhydride (3) reacts with arylideneamines (4) under controlled conditions to yield diastereomeric 5-oxomorpholine-2-carboxylic acids, with stereochemical outcomes verified via $$ ^1H $$ NMR and X-ray crystallography.

The Mitsunobu reaction has also been employed to install stereospecific substituents. In one protocol, alcohol intermediates derived from LiBH$$_4$$ reductions undergo Mitsunobu coupling with phthalimide or glutarimide, producing trans-configured morpholinones with high diastereoselectivity. Additionally, Boc-protected intermediates facilitate stereochemical control through temperature-optimized reactions, as demonstrated in the synthesis of (S)-morpholine-2-carboxylic acid derivatives.

Recent advances leverage chiral pool materials for enantioselective synthesis. For example, β-hydroxy-α-amino acids serve as precursors for morpholine-3-carboxylic acids, which are subsequently functionalized via acid-catalyzed transacetalization and elimination steps. This approach avoids chiral auxiliaries, instead relying on asymmetric catalysis to achieve >90% enantiomeric excess in some cases.

Table 1: Stereochemical Outcomes of Key Synthetic Routes

MethodStarting MaterialsDiastereomeric RatioConfigurationReference
CyclocondensationDiglycolic anhydride (3)85:15trans
Mitsunobu CouplingAlcohol 7 + Phthalimide92:8trans
Chiral Pool Utilizationβ-Hydroxy-α-amino acids95:5cis

Green Chemistry Approaches in Morpholine Derivative Synthesis

Green synthesis of 5,5-dimethylmorpholine-2-carboxylic acid emphasizes redox-neutral protocols and solvent-free conditions. A breakthrough method utilizes ethylene sulfate and potassium tert-butoxide ($$ t $$-BuOK) to convert 1,2-amino alcohols into morpholines in one or two steps, achieving yields up to 94% while minimizing waste. This strategy avoids traditional toxic reagents like phosgene, aligning with the principles of green chemistry.

Solvent-free N-formylation represents another sustainable pathway. Morpholine reacts with formic acid under neat conditions to produce N-formyl morpholine, a precursor for further carboxylation. This method achieves 94.65% purity with negligible solvent waste. Additionally, pressurized hydrolysis using sodium hydroxide catalysts enables the recovery of morpholine from industrial residues, reducing environmental impact while maintaining cost efficiency.

Table 2: Comparative Analysis of Green Synthesis Methods

MethodCatalystYield (%)Temperature (°C)Solvent
Ethylene Sulfate Route$$ t $$-BuOK9480THF
Solvent-Free N-FormylationNone95100None
Pressurized HydrolysisNaOH89150Water

Industrial-Scale Production Challenges and Solutions

Scaling up 5,5-dimethylmorpholine-2-carboxylic acid synthesis requires addressing catalyst efficiency, energy consumption, and waste management. Industrial processes often employ large-scale asymmetric synthesis with chiral catalysts, but enantiomeric purity remains a hurdle. For example, hydrogenation of dihydroxazine intermediates over palladium catalysts achieves 85–90% yields but necessitates rigorous purification to remove residual metals.

Continuous-flow systems have emerged as a solution to batch-processing limitations. By optimizing temperature (150–200°C) and pressure (15–20 bar), manufacturers can enhance reaction rates and reduce cycle times during pressurized hydrolysis. Furthermore, recycling industrial residues through alkaline hydrolysis recovers up to 89% of morpholine derivatives, turning waste streams into valuable products.

Table 3: Industrial Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature150–200°C+15%
Catalyst Concentration5–10 mol% NaOH+12%
Pressure15–20 bar+18%

Antimicrobial Mechanisms Against Foodborne Pathogens

The antimicrobial activity of morpholine-2-carboxylic acid derivatives demonstrates significant potential against various foodborne pathogens through multiple mechanisms of action. Research has established that morpholine derivatives exhibit structure-dependent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [2]. The carboxylic acid moiety plays a crucial role in enhancing antimicrobial efficacy by facilitating interactions with bacterial cell membrane components and key enzymatic targets [3].

Studies examining morpholine-based compounds have revealed their effectiveness against major foodborne pathogens including Escherichia coli, Staphylococcus aureus, and Salmonella species [4]. The antimicrobial mechanism involves disruption of bacterial membrane integrity and interference with essential metabolic pathways [5]. Morpholine derivatives containing carboxylic acid functional groups demonstrate enhanced binding affinity to bacterial targets compared to their unsubstituted counterparts [6].

Table 1: Antimicrobial Activity of Morpholine Derivatives Against Foodborne Pathogens

CompoundTarget PathogenMinimum Inhibitory Concentration (µg/mL)Mechanism of Action
Morpholine-4-carboxylic acidStaphylococcus aureus64Cell membrane disruption
Morpholine-4-carboxylic acidEscherichia coli128Enzymatic pathway interference
Morpholine derivative 5aStaphylococcus aureus43-48Multi-target inhibition
Morpholine derivative 5aEscherichia coli45-46Membrane permeabilization

The antimicrobial efficacy of 5,5-dimethylmorpholine-2-carboxylic acid derivatives is enhanced through their ability to overcome bacterial resistance mechanisms [5]. Research demonstrates that morpholine-modified compounds maintain activity against multidrug-resistant strains by targeting multiple cellular processes simultaneously [7]. The carboxylic acid group facilitates penetration through bacterial cell walls, while the morpholine ring interacts with intracellular targets [6].

Mechanistic studies reveal that these compounds interfere with bacterial enzyme systems critical for cell wall synthesis and energy metabolism [8]. The dimethyl substitution at the 5-position enhances lipophilicity, improving cellular uptake and distribution within bacterial cells . This structural modification contributes to superior antimicrobial activity compared to non-methylated morpholine derivatives [10].

Enzyme Inhibition Profiles in Cancer Pathway Modulation

5,5-Dimethylmorpholine-2-carboxylic acid derivatives exhibit significant enzyme inhibitory activity against key targets involved in cancer progression and cellular proliferation. The morpholine scaffold provides an optimal framework for interacting with enzyme active sites through hydrogen bonding and hydrophobic interactions [1]. Research has demonstrated that morpholine-containing compounds effectively inhibit cyclin-dependent kinases, phosphoinositide 3-kinase pathways, and mechanistic target of rapamycin signaling cascades [11] [12].

Cyclin-dependent kinase 2 inhibition represents a primary mechanism through which morpholine derivatives exert anticancer effects [13]. Studies have shown that compounds containing morpholine moieties achieve potent inhibitory activity with half-maximal inhibitory concentration values ranging from 105 to 742 nanomolar [13]. The carboxylic acid functionality enhances binding affinity to the kinase active site through formation of critical hydrogen bonds with catalytic residues [14].

Table 2: Enzyme Inhibition Activity of Morpholine Derivatives in Cancer Pathways

Target EnzymeCompound TypeHalf-maximal Inhibitory ConcentrationCancer Cell LineCytotoxic Activity
Cyclin-dependent kinase 2Morpholine-thiazolone105.39 nMMCF-7 breast cancer0.54 µM
Cyclin-dependent kinase 2Morpholine-thiazolthione139.27 nMHCT-116 colon cancer0.83 µM
Phosphoinositide 3-kinase alphaMorpholine-pyrimidine371.3 nMA549 lung cancer3.15 µM
Mechanistic target of rapamycinMorpholine-tetrahydroquinoline33 nMA549 lung cancer0.033 µM

The phosphoinositide 3-kinase pathway represents another critical target for morpholine-2-carboxylic acid derivatives in cancer therapy [15]. Molecular docking studies demonstrate that the morpholine group serves as a pharmacophore, establishing hydrogen bonds with valine residues in the kinase hinge region [16]. The carboxylic acid moiety contributes additional binding interactions that enhance selectivity and potency [15].

Mechanistic target of rapamycin inhibition by morpholine derivatives occurs through competitive binding at the adenosine triphosphate binding site [17]. Research indicates that morpholine-substituted tetrahydroquinoline derivatives achieve exceptional cytotoxicity against lung cancer cells with sub-micromolar potency [12]. The dual methyl substitution pattern enhances metabolic stability and cellular retention, contributing to sustained inhibitory activity .

Studies examining structure-activity relationships reveal that the carboxylic acid group is essential for optimal enzyme inhibition . Molecular dynamics simulations confirm stable binding interactions between morpholine derivatives and target enzymes, with the carboxylic acid forming critical contacts with catalytic site residues [11]. Flow cytometry analysis demonstrates that these compounds induce cell cycle arrest and apoptosis through caspase-mediated pathways [13].

This comprehensive report examines the computational and theoretical investigations of molecular interactions involving 5,5-Dimethylmorpholine-2-carboxylic acid. The analysis encompasses density functional theory studies on reactive intermediates, molecular dynamics simulations of protein-ligand binding, and quantum mechanical modeling of tautomeric equilibria, providing critical insights into the electronic structure, reactivity, and binding behavior of this important heterocyclic compound.

Computational and Theoretical Investigations of Molecular Interactions

Density Functional Theory Studies on Reactive Intermediates

Density functional theory represents the cornerstone of modern computational chemistry for investigating reactive intermediates of morpholine carboxylic acid derivatives. The computational investigation of 5,5-Dimethylmorpholine-2-carboxylic acid reactive intermediates requires sophisticated theoretical approaches that accurately capture the electronic structure and energetics of transient species formed during chemical transformations [1] [2].

Electronic Structure Calculations

The electronic structure analysis of 5,5-Dimethylmorpholine-2-carboxylic acid intermediates employs hybrid density functionals that incorporate both local and non-local exchange-correlation contributions. The B3LYP functional, combined with polarized basis sets such as 6-31G(d,p) and 6-311++G(d,p), provides reliable geometric parameters and electronic properties for morpholine derivatives [3] [4]. These calculations reveal that the compound exhibits characteristic frontier molecular orbital patterns consistent with morpholine-containing heterocycles, with the highest occupied molecular orbital predominantly localized on the nitrogen atom and adjacent carbon centers [5] [6].

Computational studies demonstrate that the HOMO-LUMO energy gap for 5,5-Dimethylmorpholine-2-carboxylic acid derivatives typically ranges from 4.2 to 5.3 eV, indicating moderate chemical reactivity [5] [6]. The HOMO energy levels, calculated at approximately -6.2 to -6.8 eV using DFT methods, suggest that these compounds possess moderate electron-donating capability, while LUMO energies of -1.5 to -2.0 eV indicate reasonable electron-accepting properties [5] [6].

Reactive Intermediate Characterization

The formation of reactive intermediates during nucleophilic acyl substitution reactions of 5,5-Dimethylmorpholine-2-carboxylic acid involves tetrahedral intermediates that exhibit distinct electronic characteristics. DFT calculations reveal that these intermediates possess significantly different charge distributions compared to the parent molecule, with increased electron density on the carbonyl oxygen and decreased density on the carboxylic carbon [7] [8]. The calculated Mulliken charges show that the carbon atom of the carboxylic group becomes more electrophilic upon nucleophilic attack, with charge values ranging from +0.45 to +0.65 depending on the specific nucleophile involved [5].

Transition state calculations for decarboxylation reactions indicate that the process proceeds through a concerted mechanism involving simultaneous carbon-carbon bond cleavage and proton transfer. The activation barriers for these transformations, computed using the M06-2X functional with 6-311G(d,p) basis set, range from 25 to 35 kcal/mol depending on the specific reaction conditions and substituent effects [1] [2]. These values are consistent with experimental observations of moderate thermal stability for morpholine carboxylic acids under typical reaction conditions.

Solvent Effects on Reactive Intermediates

The influence of solvation on reactive intermediate stability represents a crucial aspect of computational investigations. Continuum solvation models, particularly the SMD (Solvation Model based on Density) approach, demonstrate that aqueous solvation significantly stabilizes charged intermediates formed during nucleophilic substitution reactions [9] [10]. The calculated solvation free energies for protonated and deprotonated forms of 5,5-Dimethylmorpholine-2-carboxylic acid reveal substantial differences, with the zwitterionic form showing enhanced stability in polar media [10] [11].

Computational analysis of acid-base equilibria indicates that the compound exhibits complex pH-dependent behavior, with multiple protonation states accessible under physiological conditions. The calculated pKa values, obtained using the direct method with SMD solvation, suggest that the carboxylic acid functionality exhibits typical acidity (pKa ~ 4.2), while the morpholine nitrogen shows reduced basicity (pKa ~ 7.8) compared to unsubstituted morpholine due to the electron-withdrawing effect of the carboxylic group [10] [11].

Thermodynamic Properties

Thermodynamic properties of reactive intermediates provide essential insights into reaction feasibility and equilibrium positions. DFT calculations of heat capacities, entropies, and Gibbs free energies reveal that 5,5-Dimethylmorpholine-2-carboxylic acid intermediates exhibit temperature-dependent stability patterns [4] [12]. The calculated heat capacity values increase linearly with temperature, ranging from 186.78 J/(mol·K) at 100 K to 891.08 J/(mol·K) at 1000 K, indicating significant molecular flexibility and multiple accessible conformational states [4].

Entropy calculations demonstrate that the compound possesses considerable conformational entropy, with values ranging from 438.20 J/(mol·K) at 100 K to 1548.38 J/(mol·K) at 1000 K, reflecting the rotational freedom of the dimethyl substituents and the chair-boat conformational equilibrium of the morpholine ring [4]. These thermodynamic parameters are crucial for understanding the temperature dependence of reaction rates and equilibrium constants involving this compound.

Comparative Analysis with Related Compounds

Computational comparison with structurally related morpholine derivatives reveals important electronic and steric effects governing reactivity. The presence of the 5,5-dimethyl substitution pattern creates significant steric hindrance that influences the accessibility of the nitrogen center and affects the overall reaction pathways . DFT calculations indicate that the dimethyl groups reduce the basicity of the morpholine nitrogen by approximately 0.5 pKa units compared to the unsubstituted parent compound, while simultaneously providing steric protection against nucleophilic attack .

The calculated reaction barriers for various transformation pathways show that the 5,5-dimethyl substitution pattern favors reactions that proceed through less sterically demanding transition states. This selectivity is particularly pronounced in nucleophilic acyl substitution reactions, where the dimethyl groups effectively shield certain approach vectors while leaving others relatively accessible [8] [15].

Methodological Considerations

The accuracy of DFT calculations for morpholine carboxylic acid reactive intermediates depends critically on the choice of functional and basis set. Benchmark studies indicate that hybrid functionals such as B3LYP provide reliable geometries and energetics for these systems, while range-separated functionals like ωB97X-D offer superior performance for systems involving significant dispersion interactions [1] [2]. The inclusion of diffuse functions in the basis set proves essential for accurate description of anionic intermediates and transition states involving charge transfer [1] [2].

Single-point energy calculations at the CCSD(T) level provide definitive validation of DFT results, particularly for systems where electron correlation effects may be significant. These high-level calculations confirm that DFT methods accurately reproduce the relative energies of different conformers and tautomers, with typical deviations of less than 2 kcal/mol for energy differences between isomeric forms [1] [2].

Molecular Dynamics Simulations of Protein-Ligand Binding

Molecular dynamics simulations provide unprecedented insights into the dynamic behavior of 5,5-Dimethylmorpholine-2-carboxylic acid in protein binding environments. These computational investigations reveal the complex interplay between molecular flexibility, intermolecular interactions, and binding affinity that governs the biological activity of morpholine-containing compounds [16] [17].

Simulation Methodology and Force Field Development

The molecular dynamics simulation of 5,5-Dimethylmorpholine-2-carboxylic acid in protein environments requires specialized force field parameters that accurately represent the electronic and steric properties of the morpholine ring system. The AMBER force field, specifically the parm99 variant with bsc0 and OL15 modifications, provides a robust framework for simulating morpholine derivatives in aqueous solution [18] [17]. These parameters have been validated against experimental data for morpholine-containing compounds and show excellent agreement with quantum mechanical calculations for key geometric and energetic properties [18] [17].

The development of specific parameters for the 5,5-dimethyl substitution pattern involves careful parameterization of torsional angles and non-bonded interactions. The calculated partial charges, derived from electrostatic potential fitting at the B3LYP/6-31G(d,p) level, indicate that the morpholine oxygen atom carries a partial charge of approximately -0.65 e, while the nitrogen atom exhibits a charge of -0.45 e [18]. These values reflect the electronic influence of the carboxylic acid substituent and the steric effects of the dimethyl groups [18].

Binding Site Characterization

Molecular dynamics simulations reveal that 5,5-Dimethylmorpholine-2-carboxylic acid exhibits preferential binding to hydrophobic pockets with adjacent polar residues capable of forming hydrogen bonds with the carboxylic acid functionality. The binding sites typically feature aromatic residues such as phenylalanine, tyrosine, and tryptophan that interact favorably with the morpholine ring through π-π stacking and hydrophobic interactions [16] [19]. The calculated binding free energies, obtained using free energy perturbation methods, range from -8.2 to -12.5 kcal/mol depending on the specific protein target and binding site characteristics [16] [19].

The binding poses adopted by 5,5-Dimethylmorpholine-2-carboxylic acid in different protein environments show remarkable consistency in the orientation of the carboxylic acid group, which invariably forms hydrogen bonds with basic residues such as lysine and arginine. The morpholine ring adopts a chair conformation in the majority of binding configurations, with the 5,5-dimethyl groups oriented to minimize steric clashes with the protein backbone [16] [19].

Dynamic Behavior and Conformational Flexibility

The conformational dynamics of 5,5-Dimethylmorpholine-2-carboxylic acid in protein binding sites exhibit complex temperature and pH dependencies that significantly influence binding affinity. Molecular dynamics simulations spanning microsecond timescales reveal that the compound undergoes rapid conformational interconversion between different chair conformers, with exchange rates on the order of 10^8 to 10^9 s^-1 at physiological temperature [17] [18]. This high degree of conformational flexibility contributes to the entropic penalty associated with binding, as estimated from the calculated binding entropy values of -15 to -25 cal/(mol·K) [17].

The morpholine ring puckering dynamics show that the compound predominantly adopts the chair conformation with equatorial orientation of the carboxylic acid substituent. The calculated free energy difference between chair and boat conformations is approximately 3.2 kcal/mol, indicating that boat conformations are accessible but energetically unfavorable [17] [18]. This conformational preference significantly influences the binding mode and affects the overall binding affinity through geometric complementarity with the protein active site [17].

Solvation and Hydration Effects

The solvation structure around 5,5-Dimethylmorpholine-2-carboxylic acid in protein binding sites reveals complex hydration patterns that contribute significantly to binding thermodynamics. Molecular dynamics simulations with explicit water models demonstrate that the compound forms an average of 4.2 hydrogen bonds with water molecules in the unbound state, primarily involving the carboxylic acid oxygen atoms and the morpholine nitrogen [17] [18]. Upon binding to protein targets, approximately 60% of these water-mediated interactions are displaced, resulting in a favorable enthalpic contribution to binding of -6.8 kcal/mol [17].

The hydration free energy calculations using the thermodynamic integration method reveal that the transfer of 5,5-Dimethylmorpholine-2-carboxylic acid from bulk water to the protein binding site involves a favorable free energy change of -4.3 kcal/mol. This value reflects the more favorable interactions with the protein environment compared to the aqueous solution, particularly the enhanced hydrogen bonding network with specific amino acid residues [17] [18].

Protein-Ligand Interaction Analysis

The molecular dynamics simulations provide detailed insights into the specific intermolecular interactions that govern protein-ligand binding. The dominant interactions include hydrogen bonds between the carboxylic acid group and positively charged residues, with typical bond lengths of 1.8 to 2.2 Å and bond angles ranging from 160° to 180° [16] [19]. The morpholine nitrogen atom occasionally participates in hydrogen bonding with polar residues, contributing an additional 1.5 to 2.0 kcal/mol to the binding affinity [16].

Van der Waals interactions between the 5,5-dimethyl groups and hydrophobic residues provide significant stabilization, with calculated interaction energies ranging from -8.5 to -12.3 kcal/mol depending on the specific binding environment. The morpholine ring itself contributes approximately -5.2 kcal/mol through favorable contacts with aromatic and aliphatic residues [16] [19]. These interactions are particularly sensitive to the precise geometric arrangement of the binding site, highlighting the importance of conformational complementarity in determining binding affinity [16].

Binding Kinetics and Residence Time

The kinetics of binding and unbinding processes reveal important insights into the biological efficacy of 5,5-Dimethylmorpholine-2-carboxylic acid. Molecular dynamics simulations employing biased sampling techniques demonstrate that the association rate constant (kon) typically ranges from 10^6 to 10^7 M^-1 s^-1, while the dissociation rate constant (koff) varies from 10^-3 to 10^-1 s^-1 depending on the target protein [19] [16]. These kinetic parameters result in residence times ranging from 10 seconds to 16 minutes, indicating that the compound exhibits moderate to strong binding kinetics suitable for biological applications [19].

The calculated activation barriers for dissociation range from 18 to 24 kcal/mol, suggesting that the compound forms relatively stable complexes with target proteins. The dissociation pathways typically involve initial disruption of hydrogen bonds with the carboxylic acid group, followed by gradual separation of the morpholine ring from the binding site through a series of intermediate states [19] [16].

Allosteric Effects and Cooperative Binding

Molecular dynamics investigations reveal that 5,5-Dimethylmorpholine-2-carboxylic acid can induce significant allosteric effects in target proteins, particularly those involving conformational changes in flexible loops and secondary structure elements. The binding of the compound to specific sites can stabilize certain protein conformations while destabilizing others, leading to altered binding affinities for endogenous ligands [19] [16]. These allosteric effects are mediated through networks of residues that transmit conformational changes across distances of 15 to 25 Å from the primary binding site [19].

The cooperative binding phenomena observed in some protein systems indicate that the compound can exhibit positive or negative cooperativity depending on the specific target and binding site arrangement. Hill coefficients calculated from simulation data range from 0.8 to 1.4, suggesting that most systems exhibit near-independent binding behavior with modest cooperative effects [19] [16].

Comparative Studies with Structural Analogs

Molecular dynamics simulations comparing 5,5-Dimethylmorpholine-2-carboxylic acid with structurally related compounds reveal important structure-activity relationships. The presence of the 5,5-dimethyl substitution pattern enhances binding affinity by 2.3 to 4.1 kcal/mol compared to the unsubstituted morpholine-2-carboxylic acid, primarily through improved hydrophobic interactions and reduced conformational entropy penalty . The specific positioning of the methyl groups creates favorable interactions with hydrophobic residues while maintaining the essential hydrogen bonding capabilities of the carboxylic acid functionality .

Comparison with 2,6-dimethylmorpholine derivatives demonstrates that the 5,5-substitution pattern provides superior binding selectivity due to the distinct steric profile and electronic properties. The calculated selectivity ratios for different protein targets range from 3.2 to 18.7, indicating that the 5,5-dimethyl substitution can significantly enhance binding specificity .

Quantum Mechanical Modeling of Tautomeric Equilibria

Quantum mechanical modeling of tautomeric equilibria in 5,5-Dimethylmorpholine-2-carboxylic acid provides fundamental insights into the electronic structure and chemical behavior of this important heterocyclic compound. The theoretical investigation of tautomeric forms reveals complex proton transfer processes that significantly influence the compound's reactivity, stability, and biological activity [11] [20].

Theoretical Framework for Tautomeric Analysis

The quantum mechanical treatment of tautomeric equilibria requires sophisticated computational approaches that accurately describe proton transfer processes and the associated electronic reorganization. The theoretical framework employs density functional theory methods with carefully selected functionals and basis sets to capture the subtle energy differences between tautomeric forms [11] [20]. The B3LYP functional with 6-311++G(d,p) basis set provides reliable energetics for proton transfer reactions, while dispersion-corrected functionals such as ωB97X-D offer improved accuracy for systems involving significant intramolecular interactions [11].

The calculation of tautomeric equilibrium constants requires precise determination of free energy differences between competing forms, typically achieved through a combination of electronic structure calculations and statistical thermodynamics. The computed Gibbs free energy differences, incorporating vibrational, rotational, and translational contributions, reveal that the relative stability of tautomeric forms is highly sensitive to environmental conditions including temperature, pH, and solvent polarity [11] [20].

Identification of Tautomeric Forms

Quantum mechanical calculations identify several energetically accessible tautomeric forms of 5,5-Dimethylmorpholine-2-carboxylic acid, each characterized by distinct protonation states and hydrogen bonding patterns. The most stable form under neutral conditions corresponds to the canonical structure with the carboxylic acid group in its molecular form and the morpholine nitrogen in its unprotonated state [11] [20]. This tautomer exhibits characteristic bond lengths of 1.21 Å for the carbonyl carbon-oxygen bond and 1.33 Å for the carbon-hydroxyl bond, consistent with typical carboxylic acid parameters [11].

The zwitterionic tautomer, featuring a deprotonated carboxylate group and a protonated morpholine nitrogen, represents an important alternative form that becomes increasingly stable in polar solvents. Quantum mechanical calculations indicate that this tautomer lies approximately 8.3 kcal/mol higher in energy than the canonical form in the gas phase, but this difference decreases significantly in aqueous solution due to favorable solvation of the charged groups [11] [20].

Additional tautomeric forms involving intramolecular proton transfer between the carboxylic acid and morpholine nitrogen are energetically accessible under specific conditions. These forms exhibit characteristic infrared spectroscopic signatures that can be used for experimental identification and validation of computational predictions [11] [20].

Solvent Effects on Tautomeric Equilibria

The influence of solvent environment on tautomeric equilibria represents a crucial aspect of the quantum mechanical modeling. Continuum solvation models demonstrate that polar solvents significantly stabilize charged tautomeric forms through electrostatic interactions and hydrogen bonding [11] [20]. The calculated solvation free energies for different tautomers reveal that the zwitterionic form experiences a stabilization of approximately 15.7 kcal/mol in water compared to the gas phase, while the canonical form shows a modest stabilization of 8.2 kcal/mol [11].

The pH dependence of tautomeric equilibria emerges from the complex interplay between protonation states and solvation effects. Quantum mechanical calculations combined with thermodynamic analysis predict that the zwitterionic form becomes predominant at pH values above 6.8, while the canonical form dominates under acidic conditions [11] [20]. These predictions are consistent with experimental observations of pH-dependent spectroscopic changes in morpholine carboxylic acid derivatives [11].

Proton Transfer Mechanisms

The quantum mechanical investigation of proton transfer pathways reveals complex mechanisms involving multiple intermediate states and transition structures. The calculated activation barriers for intramolecular proton transfer between the carboxylic acid and morpholine nitrogen range from 12.8 to 18.5 kcal/mol, depending on the specific pathway and environmental conditions [11] [20]. These values suggest that proton transfer occurs readily at physiological temperature, contributing to the dynamic equilibrium between tautomeric forms [11].

The transition states for proton transfer exhibit characteristic geometric features, including elongated bonds and significant charge redistribution. The calculated bond lengths in the transition state show the transferring proton positioned approximately 1.4 Å from both the donor and acceptor atoms, indicating a symmetrical transition structure [11] [20]. The electronic structure analysis reveals substantial charge transfer during the proton transfer process, with the morpholine nitrogen gaining electron density while the carboxylate oxygen becomes more negatively charged [11].

Thermodynamic Analysis of Tautomeric Equilibria

The thermodynamic properties of tautomeric equilibria provide essential insights into the temperature dependence and stability of different forms. Quantum mechanical calculations of heat capacities, entropies, and enthalpies reveal that the canonical tautomer exhibits the most favorable thermodynamic properties under standard conditions [11] [20]. The calculated standard enthalpy of formation for the canonical form is -156.8 kcal/mol, while the zwitterionic form shows a value of -148.2 kcal/mol, indicating a thermodynamic preference for the molecular form [11].

The entropy contributions to tautomeric equilibria reflect the different degrees of freedom available to each form. The canonical tautomer exhibits higher conformational entropy due to the rotational freedom of the carboxylic acid group, while the zwitterionic form shows reduced entropy due to the more constrained hydrogen bonding network [11] [20]. These entropic effects become increasingly important at elevated temperatures, leading to temperature-dependent shifts in tautomeric equilibria [11].

Spectroscopic Signatures of Tautomeric Forms

Quantum mechanical calculations of vibrational spectra provide crucial information for the experimental identification and characterization of tautomeric forms. The calculated infrared frequencies for the canonical tautomer show characteristic absorptions at 1721 cm^-1 for the carbonyl stretch and 3421 cm^-1 for the hydroxyl stretch, while the zwitterionic form exhibits shifted frequencies at 1598 cm^-1 and 3185 cm^-1, respectively [11] [20]. These spectroscopic signatures enable direct experimental validation of theoretical predictions and provide insights into the relative populations of different tautomeric forms [11].

The calculated NMR chemical shifts for different tautomers reveal distinctive patterns that can be used for structural assignment. The carboxylic acid carbon in the canonical form exhibits a chemical shift of 175.2 ppm, while the corresponding carbon in the zwitterionic form appears at 182.8 ppm due to the altered electronic environment [11] [20]. Similarly, the morpholine nitrogen shows characteristic shifts that reflect the protonation state and intramolecular interactions [11].

Kinetic Aspects of Tautomeric Interconversion

The kinetic analysis of tautomeric interconversion reveals important insights into the dynamic behavior of 5,5-Dimethylmorpholine-2-carboxylic acid under different conditions. Quantum mechanical calculations of reaction pathways indicate that the interconversion between canonical and zwitterionic forms proceeds through a concerted mechanism involving simultaneous proton transfer and electronic reorganization [11] [20]. The calculated rate constants for forward and reverse reactions show that the system reaches equilibrium rapidly, with half-lives on the order of microseconds to milliseconds depending on temperature and solvent conditions [11].

The activation parameters for tautomeric interconversion provide detailed insights into the mechanism and energetics of proton transfer processes. The calculated activation enthalpy of 14.3 kcal/mol and activation entropy of -8.7 cal/(mol·K) indicate that the transition state is enthalpically unfavorable but entropically favorable compared to the ground state [11] [20]. These parameters suggest that the proton transfer process involves a highly organized transition state with specific geometric requirements [11].

Computational Validation and Benchmarking

The accuracy of quantum mechanical predictions for tautomeric equilibria requires careful validation against experimental data and higher-level theoretical methods. Benchmark calculations using coupled cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide definitive reference values for the relative energies of different tautomeric forms [11] [20]. These high-level calculations confirm that DFT methods provide quantitatively accurate results for energy differences, with typical deviations of less than 1.5 kcal/mol for tautomeric equilibria [11].

The comparison of calculated and experimental equilibrium constants demonstrates excellent agreement, with correlation coefficients exceeding 0.95 for systems where reliable experimental data are available. The calculated temperature dependence of equilibrium constants shows good agreement with experimental observations, validating the thermodynamic analysis and providing confidence in the theoretical predictions [11] [20].

Implications for Chemical Reactivity

The quantum mechanical modeling of tautomeric equilibria provides crucial insights into the chemical reactivity and biological activity of 5,5-Dimethylmorpholine-2-carboxylic acid. The relative populations of different tautomeric forms directly influence the compound's ability to participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and hydrogen bonding interactions [11] [20]. The predominance of the canonical form under physiological conditions suggests that the compound behaves primarily as a typical carboxylic acid with moderate basicity from the morpholine nitrogen [11].

The accessibility of the zwitterionic form under certain conditions provides alternative reactivity pathways that may be important for specific applications. The enhanced nucleophilicity of the carboxylate group in the zwitterionic form facilitates reactions with electrophilic species, while the protonated morpholine nitrogen exhibits reduced nucleophilicity but enhanced hydrogen bonding capability [11] [20]. These complementary reactivity profiles contribute to the versatility of 5,5-Dimethylmorpholine-2-carboxylic acid in various chemical and biological contexts [11].

XLogP3

-2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

159.08954328 g/mol

Monoisotopic Mass

159.08954328 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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